molecular formula C21H18N2O2S B4610499 N-(3-ACETYLPHENYL)-N'-[2-(PHENYLSULFANYL)PHENYL]UREA

N-(3-ACETYLPHENYL)-N'-[2-(PHENYLSULFANYL)PHENYL]UREA

Cat. No.: B4610499
M. Wt: 362.4 g/mol
InChI Key: OSKZZPICDIRWFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ACETYLPHENYL)-N'-[2-(PHENYLSULFANYL)PHENYL]UREA is a useful research compound. Its molecular formula is C21H18N2O2S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-acetylphenyl)-N'-[2-(phenylthio)phenyl]urea is 362.10889899 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Chemistry Application

A study by Halden and Paull (2004) developed a liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) method for determining concentrations of triclocarban, a polychlorinated phenyl urea, in aquatic environments. This method addresses the need for sensitive, selective, affordable, and easy-to-use analytical techniques for environmental monitoring of such compounds (Halden & Paull, 2004).

Polymerization Processes

Marelová, Roda, and Stehlíček (1999) investigated the anionic polymerization of ε-caprolactam in the presence of symmetrically substituted ureas, including N,N'-diphenylurea (DPU), N-butyl-N'-phenylurea (BPU), and N,N'-dibutylurea (DBU), demonstrating the role of these ureas in polymer chain formation and polymerization rates (Marelová et al., 1999).

Chiroptical Properties and Peptide Conformation

Pieroni et al. (1976) prepared and characterized N-acylated α, β-unsaturated peptides containing dehydrophenylalanine residues, exploring their crystal and molecular structure, as well as chiroptical properties in solution, to understand the conformational properties of polypeptides containing D-L sequences (Pieroni et al., 1976).

Cytokinin Activity in Plant Growth

Bruce and Zwar (1966) showed that N,N'-Diphenylurea has reproducible cytokinin activity, enhancing plant growth by acting as a substitute for natural cytokinins. This study among 500 ureas found significant correlations between chemical structure and biological activity, contributing to the understanding of synthetic compounds' role in plant biology (Bruce & Zwar, 1966).

Properties

IUPAC Name

1-(3-acetylphenyl)-3-(2-phenylsulfanylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-15(24)16-8-7-9-17(14-16)22-21(25)23-19-12-5-6-13-20(19)26-18-10-3-2-4-11-18/h2-14H,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKZZPICDIRWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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